Sodium 3,4,5-trifluorobenzene-1-sulfinate

Description

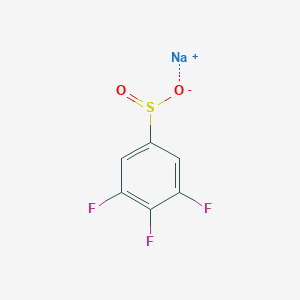

Sodium 3,4,5-trifluorobenzene-1-sulfinate is a fluorinated aromatic sulfinate salt with the chemical formula C₆H₂F₃SO₂Na. This compound features a benzene ring substituted with three fluorine atoms at the 3-, 4-, and 5-positions and a sulfinate (-SO₂⁻) group at the 1-position. It is widely utilized in organic synthesis as a nucleophilic or radical precursor, particularly in cross-coupling reactions and fluorinated intermediate preparations. Its trifluorinated aromatic structure enhances electron-withdrawing effects, which can influence reactivity and solubility compared to non-fluorinated analogs.

Properties

CAS No. |

1517471-54-3 |

|---|---|

Molecular Formula |

C6H2F3NaO2S |

Molecular Weight |

218.13 g/mol |

IUPAC Name |

sodium;3,4,5-trifluorobenzenesulfinate |

InChI |

InChI=1S/C6H3F3O2S.Na/c7-4-1-3(12(10)11)2-5(8)6(4)9;/h1-2H,(H,10,11);/q;+1/p-1 |

InChI Key |

WNRHKPLSLOQEJC-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Sodium 3,4,5-trifluorobenzene-1-sulfinate typically involves the sulfonation of 3,4,5-trifluorobenzene. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

Sulfonylation Reactions

Sodium 3,4,5-trifluorobenzene-1-sulfinate acts as a sulfonylating agent (RSO₂⁻), participating in electrophilic substitution and radical coupling reactions. The electron-withdrawing trifluoromethyl groups increase the electrophilicity of the sulfinate, facilitating nucleophilic attacks .

Key Applications :

-

Sulfonamide Synthesis :

-

β-Arylsulfonyl Enamine Formation :

Thiosulfonate Formation

The compound undergoes sulfenylation with N-(arylthio)succinimides to produce thiosulfonates (R–SO₂–S–R¹). Scandium triflate [Sc(OTf)₃] in ionic liquids (e.g., [BMIM]/PF₆) accelerates these reactions, achieving high yields .

Example Reaction :

| Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| N-(Phenylthio)succinimide | Sc(OTf)₃ (5 mol%) | [BMIM]/PF₆ | 85 |

C–S Bond Formation

This compound participates in copper-catalyzed C–S cross-coupling reactions. For instance, it couples with O-benzoyl hydroxylamines using CuBr₂ (2 mol%) to form sulfonamides under ambient conditions .

Mechanism :

-

Radical Generation : Sulfinate generates a sulfonyl radical (RSO₂- ) via single-electron oxidation.

-

Copper Coordination : Cuᴵᴵ coordinates with the radical, forming a Cuᴵᴵᴵ intermediate.

-

Reductive Elimination : Releases the sulfonamide product and regenerates Cuᴵ .

Reductive N-Sulfonylation

In reductive environments, the compound reacts with bis(2,2,2-trichloroethyl)azodicarboxylate to form sulfonyl hydrazides, which are subsequently reduced to sulfonamides (80–95% yields) .

Conditions :

-

Step 1: Sulfonylation with azodicarboxylate in acidic media.

Radical-Mediated Reactions

The trifluorinated aromatic ring stabilizes radical intermediates, enabling reactions such as:

-

Vinyl Sulfone Synthesis : Coupling with alkenes under radical initiators (e.g., peroxides).

-

Allylic Sulfonylation : Forms allylic sulfones via radical chain propagation .

Electrophilic Aromatic Substitution

The sulfinate group directs electrophiles to meta and para positions on the aromatic ring. For example, halogenation or nitration occurs selectively at these sites due to the electron-withdrawing effects of fluorine atoms.

Cyclization Reactions

While not directly reported for this compound, analogous sulfinates undergo Bi(OTf)₃-catalyzed ring-closing reactions to form dibenzothiophene sulfonium salts. Similar reactivity is plausible for this compound under acidic conditions .

Scientific Research Applications

Sodium 3,4,5-trifluorobenzene-1-sulfinate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: Research into potential pharmaceutical applications, including drug development and metabolic studies.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 3,4,5-trifluorobenzene-1-sulfinate involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Sulfinate Reactivity

The trifluorinated structure of Sodium 3,4,5-trifluorobenzene-1-sulfinate distinguishes it from analogs with varying substituents. For example:

- Electron-withdrawing groups (e.g., -Br, -Cl): Halogenated analogs, such as sodium 4-bromobenzene-1-sulfinate, share enhanced electrophilicity but lack the steric and electronic effects of multiple fluorines.

The trifluoro substitution pattern in this compound creates a strong electron-deficient aromatic system, increasing its stability in polar solvents and reactivity toward electron-rich coupling partners.

Comparison with Sulfonamide Derivatives

Sulfonamide derivatives, such as those described in (e.g., SC-558 analogs 1a-f), differ in functional group chemistry.

Solubility and Stability

Fluorination significantly impacts solubility. This compound is more lipophilic than non-fluorinated sulfinates (e.g., sodium benzene-1-sulfinate) but less so than perfluorinated analogs. This balance makes it suitable for reactions in mixed aqueous-organic solvents.

Data Table: Key Properties of Selected Sulfinate/Sulfonamide Compounds

Biological Activity

Sodium 3,4,5-trifluorobenzene-1-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its role as a sulfonate ester. Its mechanism involves:

- Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes, including proteases. For instance, studies have indicated that derivatives featuring the trifluorobenzene moiety can interact with the active sites of viral proteases, such as the SARS-CoV-2 3CL protease, leading to inhibition of viral replication .

- Interaction with Receptors : The presence of the trifluoromethyl group may enhance binding affinity to various receptors or ion channels. Preliminary studies suggest potential interactions with sodium channels, which are critical in neuronal signaling and muscle contraction .

Table 1: Biological Activity Summary

Case Study 1: Antiviral Potential

A study investigated the antiviral properties of this compound against SARS-CoV-2. The compound was found to exhibit significant inhibitory activity against the viral 3CL protease with an IC50 value of approximately 8.6 µM. This suggests that it could serve as a lead compound for developing antiviral therapeutics .

Case Study 2: Sodium Channel Blockade

Research into sodium channel blockers has revealed that compounds structurally similar to this compound can selectively inhibit voltage-gated sodium channels. This property is particularly relevant in the context of treating conditions such as neuropathic pain and epilepsy .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics. In animal models, it demonstrated high oral bioavailability (up to 111% in rats) and low clearance rates (7.3 mL/min/mg), suggesting excellent potential for oral administration in therapeutic settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Sodium 3,4,5-trifluorobenzene-1-sulfinate, and how can purity be validated?

- Methodology : The compound can be synthesized via sulfonation of 3,4,5-trifluorobenzene followed by neutralization with sodium hydroxide. Key steps include controlling reaction temperature (≤50°C) to avoid fluorodealkylation. Purity validation involves:

- HPLC analysis using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to detect residual sulfonic acid intermediates .

- Melting point determination (compare observed values to literature data, e.g., analogous sulfonates like sodium 4-hydroxybenzenesulfonate melt at ~146–149°C ).

- Elemental analysis (C, F, S content) to confirm stoichiometry.

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Store in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation and oxidation.

- Conduct accelerated stability studies at 40°C/75% relative humidity for 4 weeks, monitoring via FT-IR for sulfonate group integrity (peak at 1180–1200 cm⁻¹) .

- Avoid aqueous solutions unless freshly prepared (similar to ferrous sulfate solutions, which degrade rapidly ).

Q. What analytical techniques are most reliable for characterizing this compound in complex matrices?

- Methodology :

- 19F NMR spectroscopy (δ ~ -110 to -120 ppm for aromatic fluorines) to confirm substitution patterns .

- Ion chromatography with conductivity detection to quantify sulfinate anions, using sodium sulfonate standards for calibration .

- X-ray crystallography (if single crystals are obtainable) to resolve structural ambiguities, particularly fluorine positioning .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

- Methodology :

- Perform controlled experiments comparing Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) under inert atmospheres. Monitor reaction progress via LC-MS to detect intermediates .

- Evaluate solvent effects: Polar aprotic solvents (DMF, DMSO) may enhance nucleophilicity of the sulfinate group, while non-polar solvents reduce side reactions .

- Cross-validate results using alternative sulfinate salts (e.g., sodium tosylate) to isolate fluorine-specific effects .

Q. What computational models predict the environmental persistence or bioaccumulation potential of this compound?

- Methodology :

- Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Input parameters include logP (predicted ~1.2), molar volume, and fluorine substituent counts .

- Compare predictions to experimental data for structurally similar compounds (e.g., trifluoromethanesulfonate salts, though ecological data gaps exist ).

- Validate with microcosm studies assessing aerobic/anaerobic degradation in soil/water systems .

Q. How can mechanistic studies elucidate the role of fluorine substituents in sulfinate-mediated reactions?

- Methodology :

- Conduct kinetic isotope effect (KIE) studies using deuterated analogs to probe transition states in sulfinate transfer reactions.

- Utilize density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electrostatic potential maps and fluorine’s electron-withdrawing effects .

- Pair with in situ IR spectroscopy to track sulfinate coordination to metal catalysts (e.g., Pd or Cu) during reactions .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or solubility data be addressed?

- Methodology :

- Replicate experiments using standardized protocols (e.g., USP guidelines for melting point determination ).

- Publish raw data (DSC thermograms, solubility curves) to allow direct comparison. For example, discrepancies in solubility may arise from residual solvents (e.g., ethanol vs. acetone recrystallization) .

- Collaborate with independent labs for inter-laboratory validation, emphasizing traceable reference materials .

Methodological Resources

- Synthesis Optimization : Refer to analogous sulfonate preparations (e.g., Folin-Ciocalteu reagent protocols for handling hygroscopic sodium salts ).

- Toxicity Assessment : Adapt EPA frameworks for perfluorinated compounds, despite data gaps for this specific sulfinate .

- Computational Tools : Leverage crystallographic databases (e.g., Cambridge Structural Database) for sulfinate salt comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.